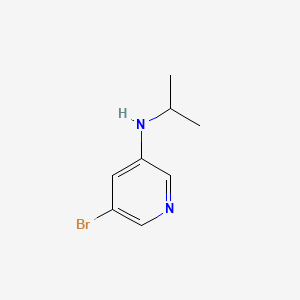

5-bromo-N-isopropylpyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-N-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFUQQIAZCINSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732497 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-57-3 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 5-Bromo-N-isopropylpyridin-3-amine (CAS 1201643-57-3)

Chemical Identity & Structural Significance[1][2]

5-bromo-N-isopropylpyridin-3-amine (CAS 1201643-57-3) serves as a high-value "privileged intermediate" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its utility stems from its bifunctional nature, offering two distinct vectors for molecular diversification.

Structural Analysis[2]

-

The Pyridine Core: The nitrogen heterocycle modulates lipophilicity (LogP ~2.5) and hydrogen bond acceptor capability compared to a phenyl ring, often improving the pharmacokinetic (PK) profile of drug candidates.

-

C-5 Bromine Handle: A chemically active site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the attachment of aryl, heteroaryl, or alkynyl scaffolds.

-

C-3 Isopropylamine: The N-isopropyl group provides steric bulk and hydrophobic interaction potential. In kinase inhibitors, this moiety frequently occupies the hydrophobic pocket (e.g., the ATP-binding site), improving selectivity over bare amino groups.

| Property | Data |

| CAS Number | 1201643-57-3 |

| Molecular Formula | C8H11BrN2 |

| Molecular Weight | 215.09 g/mol |

| Predicted LogP | 2.4 - 2.6 |

| pKa (Predicted) | ~5.5 (Pyridine N), Weakly basic amine |

| Appearance | Off-white to pale yellow solid |

Synthetic Pathways: The "Expert" Approach

While multiple routes exist to access this scaffold, selecting the correct pathway is critical for scalability and purity.

Comparative Analysis of Routes

-

Nucleophilic Aromatic Substitution (SNAr): Reacting 3,5-dibromopyridine with isopropylamine.

-

Drawback: The 3-position of pyridine is not electronically activated for SNAr. This route requires harsh conditions (high temperature, microwave irradiation) or strong bases (e.g., NaNH2), often leading to low yields (~30%) and regioisomeric byproducts [1].

-

-

Reductive Amination (Recommended): Reacting 3-amino-5-bromopyridine with acetone and a reducing agent.

Visualization: Synthesis Decision Matrix

Caption: Comparison of synthetic routes. Route B (Reductive Amination) is preferred for purity and yield.

Detailed Experimental Protocol: Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate imine without reducing the pyridine ring or the bromine handle.

Reagents

-

Starting Material: 3-Amino-5-bromopyridine (1.0 equiv)

-

Carbonyl Source: Acetone (Excess, serves as solvent/reagent or 3-5 equiv in DCM)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Imine Formation:

-

Charge a reaction vessel with 3-amino-5-bromopyridine (10 g, 57.8 mmol) and DCE (100 mL).

-

Add Acetone (4.2 mL, 57.8 mmol) and Acetic Acid (3.3 mL, 57.8 mmol).

-

Stir at Room Temperature (20-25°C) for 30–60 minutes.

-

Expert Insight: Pre-stirring ensures equilibrium formation of the imine (Schiff base) before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to control exotherm).

-

Add Sodium triacetoxyborohydride (18.4 g, 86.7 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to Room Temperature and stir for 12–16 hours.

-

Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The imine intermediate should disappear.

-

-

Work-up & Purification:

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 until pH ~8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[4]

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc/Hexanes).

-

Expected Yield: 85-95% as an off-white solid.

-

Workflow Visualization

Caption: Step-by-step workflow for the reductive amination of 3-amino-5-bromopyridine.

Functionalization & Reactivity[1][6]

The 5-bromo substituent allows this molecule to function as a versatile electrophile in transition-metal catalyzed couplings.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to generate biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Displacement of the bromine with a second amine to create diamino-pyridine derivatives.

-

Heck Reaction: Coupling with alkenes to introduce styryl or vinyl groups.

Self-Validating System: Suzuki Coupling Example

To validate the reactivity of the synthesized batch, perform a standard coupling with Phenylboronic acid.

-

Conditions: Pd(dppf)Cl2 (5 mol%), K2CO3 (2 equiv), Dioxane/H2O (4:1), 90°C, 4h.

-

Success Criteria: >90% conversion to 5-phenyl-N-isopropylpyridin-3-amine (LC-MS).

Caption: Divergent synthesis capabilities from the core 5-bromo intermediate.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). Pyridine derivatives can be toxic if absorbed.

-

Skin/Eye Irritation: Category 2.[5] Causes serious eye irritation and skin irritation.[5]

-

STOT-SE: Category 3 (Respiratory irritation).[5]

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust formation is likely, use a particulate respirator (N95).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine over long periods.

References

-

Dandu, R. R., et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation." Heterocycles, 83(4). Link

-

BenchChem. (2025).[6] "Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry." Link

-

National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 85759939, 5-bromo-N,N-dipropylpyridin-3-amine (Related Structure)." PubChem. Link

-

MDPI. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules. Link

-

Fisher Scientific. (2025). "Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine (Analogous Hazard Data)." Link

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-N-isopropylpyridin-3-amine

The following technical guide provides an in-depth analysis of 5-bromo-N-isopropylpyridin-3-amine , a critical intermediate in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this scaffold in drug discovery.

Executive Summary: The "Privileged" Pyridine Scaffold

5-bromo-N-isopropylpyridin-3-amine represents a "privileged structure" in modern medicinal chemistry. It combines a hydrogen-bond donor/acceptor motif (the aminopyridine core) with a lipophilic steric modulator (the isopropyl group) and a synthetic handle (the bromine atom).

This molecule is frequently utilized as a late-stage intermediate for:

-

Kinase Inhibitors: Targeting the hinge region of ATP-binding sites.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Modulating CNS activity.

-

S1P1 Agonists: For autoimmune indications.

Chemical Identity & Physicochemical Profiling[1]

Understanding the electronic and steric environment of this molecule is prerequisite to successful derivatization.

Structural Anatomy

The molecule consists of a pyridine ring substituted at the meta positions (3 and 5).

-

Position 3 (Isopropylamine): The secondary amine acts as a hydrogen bond donor. The isopropyl group introduces steric bulk, increasing metabolic stability by protecting the nitrogen from rapid oxidation compared to linear alkyl chains.

-

Position 5 (Bromine): An electron-withdrawing group that deactivates the ring slightly but, more importantly, serves as an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Predicted Physicochemical Properties

Data based on ChemAxon/ACD consensus algorithms for the free base.

| Property | Value | Significance in Drug Design |

| Formula | Low MW fragment (<300 Da) | |

| Mol. Weight | 215.09 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP | 2.4 ± 0.3 | Moderate lipophilicity; good membrane permeability |

| pKa (Pyridine N) | ~5.2 | Weakly basic; likely uncharged at physiological pH |

| TPSA | 38.0 Ų | High oral bioavailability potential |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 2 | Pyridine N, Amine N |

Synthetic Protocols

The synthesis of 5-bromo-N-isopropylpyridin-3-amine is most efficiently achieved via Reductive Amination . While direct alkylation is possible, it often leads to over-alkylation (quaternary salts). The reductive route is self-limiting to the secondary amine.

Primary Workflow: Reductive Amination (Recommended)

Reaction Type: Reductive Alkylation using Sodium Triacetoxyborohydride (STAB). Precursor: 3-Amino-5-bromopyridine (CAS: 13535-01-8).[1]

Experimental Procedure

Note: All steps should be performed in a fume hood due to the toxicity of pyridine derivatives.

-

Imine Formation:

-

Charge a reaction vessel with 3-amino-5-bromopyridine (1.0 eq) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M concentration].

-

Add Acetone (3.0 - 5.0 eq).

-

Add Acetic Acid (1.0 - 1.5 eq) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes. (Monitoring by TLC/LCMS should show consumption of starting amine).

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but improves selectivity).

-

Add Sodium Triacetoxyborohydride (

) (1.5 - 2.0 eq) portion-wise. -

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Workup & Purification:

Why this protocol works (Causality):

-

vs.

-

Acetic Acid: Protonates the intermediate carbinolamine, facilitating water elimination to form the iminium species required for reduction.

Visualization of Synthetic Pathway

Caption: Step-wise reductive amination pathway converting the primary amine to the N-isopropyl secondary amine.

Medicinal Chemistry Applications (SAR)[5]

Once synthesized, this molecule serves as a versatile "warhead" or scaffold.

The "Hinge Binder" Concept

In kinase drug discovery, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The N-isopropyl group points into the solvent-exposed region or a hydrophobic sub-pocket, improving entropy of binding.

Cross-Coupling Versatility

The 5-bromo position allows for modular library generation via Palladium catalysis:

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

-

Buchwald-Hartwig: Introduction of a second amine to create bis-amino pyridines.

-

Sonogashira: Alkynylation for rigid linker systems.

Pharmacophore Map

Caption: Structure-Activity Relationship (SAR) map highlighting key interaction points for drug design.[4]

Analytical Characterization

To validate the synthesis, the following spectroscopic signals are expected:

-

1H NMR (CDCl3, 400 MHz):

- ~8.0–8.2 ppm (s, 2H): Pyridine aromatic protons (H2, H6).

- ~7.0–7.2 ppm (s, 1H): Pyridine aromatic proton (H4).

- ~3.8–4.0 ppm (bs, 1H): Amine NH (broad, exchangeable).

- ~3.6 ppm (septet, 1H): Isopropyl CH.

-

~1.2 ppm (d, 6H): Isopropyl Methyls (

-

Mass Spectrometry (ESI+):

-

Characteristic doublet pattern due to Bromine isotopes (

) in a 1:1 ratio. - peaks at ~215 and 217 m/z.

-

References

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

BenchChem. (2025).[4][7] "Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives." (General protocols for 3,5-disubstituted pyridines). Link

-

Merck Millipore. "Sodium Triacetoxyborohydride Reagent Guide." (Protocol validation for STAB reductions). Link

-

Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride." (Standard operating procedures for secondary amine synthesis). Link

Sources

- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 5-bromo-N-isopropylpyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted and extrapolated physical properties of 5-bromo-N-isopropylpyridin-3-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a comparative approach, drawing on data from structurally similar analogs and precursors. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, expected spectroscopic behavior, and practical guidance on its synthesis and handling. All discussions are grounded in established chemical principles and supported by references to relevant scientific literature.

Introduction: The Significance of the 5-Bromo-3-aminopyridine Scaffold

The 3-aminopyridine structure is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives are integral to the development of novel therapeutics, particularly in oncology and for neurological disorders.[1] The strategic incorporation of a bromine atom at the 5-position provides a versatile handle for further molecular diversification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1][2] This allows for the systematic modification of the core structure to fine-tune its pharmacokinetic and pharmacodynamic properties.

The N-isopropyl substituent on the 3-amino group of 5-bromo-N-isopropylpyridin-3-amine is expected to influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its biological activity and physical properties. This guide aims to provide a detailed predictive overview of these properties to aid in its synthesis, characterization, and application in research settings.

Predicted and Comparative Physical Properties

| Property | Predicted/Known Value | Analog Compound | Known Value for Analog | Citation |

| Molecular Formula | C₈H₁₁BrN₂ | 3-Amino-5-bromopyridine | C₅H₅BrN₂ | [3] |

| Molecular Weight | 215.10 g/mol | 3-Amino-5-bromopyridine | 173.01 g/mol | [3] |

| Physical Form | Predicted to be a solid at room temperature | 3-Amino-5-bromopyridine | Solid | |

| 5-Bromo-N,N-dimethylpyridin-3-amine | Solid | [4] | ||

| Melting Point (°C) | Estimated: 70-90 | 3-Amino-5-bromopyridine | 65-69 | |

| 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 90-91 | [5] | ||

| Boiling Point (°C) | Not available | 3-Aminopyridine | 248 | |

| Solubility | Predicted to be soluble in DMSO, methanol, chloroform, and ethyl acetate; slightly soluble in water. | 2-Amino-5-bromopyridine | Soluble in DMSO, methanol, chloroform, ethyl acetate; slightly soluble in water. | [6] |

| pKa | Estimated: ~5.0-5.5 (for the pyridinium ion) | 2-Amino-5-bromopyridine | ~5.25 (for the pyridinium ion) | [6] |

| LogP | Predicted: ~2.5-3.0 | 3-Amino-5-bromopyridine | 0.9 | [3] |

| 5-bromo-N,N-dipropylpyridin-3-amine | 3.5 (Computed) | [7] |

Synthetic Pathways and Considerations

The synthesis of 5-bromo-N-isopropylpyridin-3-amine would likely commence from a commercially available precursor, such as 3-amino-5-bromopyridine or 3,5-dibromopyridine. The introduction of the N-isopropyl group can be achieved through several established methods.

Reductive Amination

A common and effective method for N-alkylation of amines is reductive amination. This would involve the reaction of 3-amino-5-bromopyridine with acetone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is often preferred due to its mild reaction conditions and high yields.

Caption: Reductive amination workflow.

Nucleophilic Aromatic Substitution

Alternatively, starting from 3,5-dibromopyridine, a nucleophilic aromatic substitution reaction with isopropylamine can be envisioned. This reaction may require elevated temperatures or microwave irradiation to proceed efficiently.[5]

Caption: Nucleophilic aromatic substitution workflow.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 5-bromo-N-isopropylpyridin-3-amine would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, we can predict the key features of its spectra.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, likely in the range of δ 7.0-8.5 ppm. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The pyridine ring carbons are predicted to resonate in the aromatic region (δ 110-150 ppm). The carbons of the isopropyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), with two peaks of almost equal intensity separated by 2 m/z units.[8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 5-bromo-N-isopropylpyridin-3-amine, adapted from methods used for similar compounds.

Synthesis Protocol: Reductive Amination

-

To a solution of 3-amino-5-bromopyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added acetone (1.5 eq.).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

-

IR Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[8]

-

MS Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by GC or LC.

Safety and Handling

While a specific safety data sheet for 5-bromo-N-isopropylpyridin-3-amine is not available, the safety precautions should be based on those for its structural analogs, such as 3-amino-5-bromopyridine. This class of compounds is generally considered harmful if swallowed, and can cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-bromo-N-isopropylpyridin-3-amine represents a valuable, yet underexplored, building block for medicinal chemistry. This technical guide, by consolidating predictive data and information from closely related analogs, provides a foundational resource for researchers. The presented physical properties, synthetic routes, and analytical considerations are intended to facilitate the synthesis, characterization, and subsequent application of this compound in the pursuit of novel therapeutic agents. As with any new compound, direct experimental verification of these properties is highly recommended once the compound is synthesized.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817681, 3-Amino-5-bromopyridine. Retrieved February 22, 2026, from [Link].

-

Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85759939, 5-bromo-N,N-dipropylpyridin-3-amine. Retrieved February 22, 2026, from [Link].

-

Dandu, R. R., & Jacob, M. R. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875. [Link]

-

PubChemLite. (n.d.). 5-bromo-3-ethylpyridin-2-amine (C7H9BrN2). Retrieved February 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2014). Synthesis, characterization, and antioxidant properties of novel inulin derivatives with amino-pyridine group. Retrieved February 22, 2026, from [Link]

-

Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved February 22, 2026, from [Link]

-

SIELC Technologies. (n.d.). 3-Aminopyridine. Retrieved February 22, 2026, from [Link]

-

NIST. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-N,N-dimethylpyridin-3-amine | 342602-87-3 [sigmaaldrich.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-bromo-N,N-dipropylpyridin-3-amine | C11H17BrN2 | CID 85759939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 5-bromo-N-isopropylpyridin-3-amine

Introduction

5-bromo-N-isopropylpyridin-3-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any compound in a discovery and development pipeline, understanding its solubility profile is critical for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive analysis of the predicted solubility of 5-bromo-N-isopropylpyridin-3-amine in a range of common organic solvents. In the absence of specific experimental data in the public domain, this document synthesizes theoretical principles of solubility with a practical, field-proven experimental protocol for its determination.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound to inform their work.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of 5-bromo-N-isopropylpyridin-3-amine, we must first analyze its molecular structure and infer its key physicochemical properties.

The structure of 5-bromo-N-isopropylpyridin-3-amine consists of a pyridine ring, a secondary amine with an isopropyl group, and a bromine atom. This combination of functional groups imparts a unique set of properties that will dictate its behavior in various solvents.

-

Polarity: The molecule possesses several polar bonds, including C-N, N-H, and C-Br. The nitrogen atom in the pyridine ring and the secondary amine are electronegative, creating regions of partial negative charge. The hydrogen on the secondary amine is a potential hydrogen bond donor. The lone pair of electrons on both nitrogen atoms can act as hydrogen bond acceptors. The pyridine ring itself is a polar aromatic system.[1] Overall, 5-bromo-N-isopropylpyridin-3-amine can be classified as a moderately polar molecule.

-

Hydrogen Bonding: The presence of an N-H bond in the secondary amine group allows the molecule to act as a hydrogen bond donor.[2] The nitrogen atoms of both the pyridine ring and the secondary amine have lone pairs of electrons, enabling them to act as hydrogen bond acceptors.[3][4] This capacity for hydrogen bonding will significantly influence its solubility in protic solvents.

-

Lipophilicity: The isopropyl group and the pyridine ring contribute to the molecule's lipophilicity (affinity for non-polar environments). The bromine atom also adds to the overall molecular weight and van der Waals interactions.

Based on these properties, we can predict the solubility of 5-bromo-N-isopropylpyridin-3-amine in different classes of organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polarity and hydrogen bonding capabilities are not well-matched with the non-polar nature of these solvents. Some solubility in toluene may be observed due to pi-pi stacking interactions with the pyridine ring. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with 5-bromo-N-isopropylpyridin-3-amine. Solvents like DMF and DMSO are strong hydrogen bond acceptors and are expected to be excellent solvents for this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, similar to the solute. The strong potential for hydrogen bonding between the solvent and the N-H and nitrogen lone pairs of 5-bromo-N-isopropylpyridin-3-amine suggests high solubility. |

The following diagram illustrates the predicted relationship between solvent properties and the solubility of 5-bromo-N-isopropylpyridin-3-amine.

Sources

Technical Guide: Differentiation and Characterization of 5-bromo-N-isopropylpyridin-3-amine

Executive Summary

5-bromo-N-isopropylpyridin-3-amine is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., BRAF, MEK) and complex agrochemicals. Its value lies in its meta-substituted geometry, which places the bromine and the isopropylamine group in positions that are electronically decoupled from the pyridine nitrogen’s direct resonance effects.

This guide differentiates the target molecule from its common regioisomers (e.g., 2-bromo-3-amine, 6-bromo-3-amine). The distinction is not merely academic; it dictates synthetic viability, metabolic stability, and reactivity profiles. Crucially, the 3,5-substitution pattern renders the molecule immune to Nucleophilic Aromatic Substitution (SNAr) under standard conditions, a property that fails in its 2- and 4-substituted isomers.

Structural & Electronic Analysis

The Isomer Landscape

The pyridine ring allows for multiple regioisomers. In drug development, confusing these isomers leads to "dead" SAR (Structure-Activity Relationship) vectors.

| Feature | Target: 5-bromo-N-isopropylpyridin-3-amine | Isomer A: 2-bromo-N-isopropylpyridin-3-amine | Isomer B: 6-bromo-N-isopropylpyridin-3-amine |

| Substitution Pattern | 3,5 (Meta-like) | 2,3 (Ortho-like) | 2,5 (Para-like) |

| Electronic Nature | Electron Deficient (Inductive only) | Activated (Resonance) | Highly Activated (Resonance) |

| pKa (approx) | ~3.5 - 4.0 (Least Basic) | ~5.0 - 6.0 | ~6.0 - 7.0 |

| SNAr Reactivity | Inert | High (Br is labile) | High (Br is labile) |

Basicity and pKa Implications

The position of the amine relative to the pyridine nitrogen (

-

Target (3-position): The amine lone pair cannot delocalize onto the

. The inductive withdrawal of the Br at position 5 further lowers the pKa compared to unsubstituted 3-aminopyridine (pKa ~6.0). This makes the target less likely to be protonated at physiological pH than its isomers. -

Isomers (2/4-position): Isomers with the amine at position 2 or 4 (or Br at 2/4 allowing resonance forms) often exhibit higher basicity due to amidine-like resonance stabilization of the conjugate acid.

Synthetic Pathways & Regiocontrol

To ensure the exclusion of isomers, Reductive Amination is the preferred synthetic route over direct displacement.

Recommended Route: Reductive Amination

This method guarantees regiochemistry because the starting material, 3-amino-5-bromopyridine, already possesses the correct substitution pattern.

-

Step 1: Condensation of 3-amino-5-bromopyridine with acetone to form the imine (Schiff base).

-

Step 2: Selective reduction using Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation (carefully controlled to avoid de-bromination).

Alternative Route: Buchwald-Hartwig Amination

Starting from 3,5-dibromopyridine is viable but risky. Because the starting material is symmetric, mono-amination is statistical.

-

Risk: Over-reaction leads to 3,5-bis(isopropylamino)pyridine.

-

Control: Requires high dilution and 1:0.9 stoichiometry (amine:dibromide).

Synthesis Workflow Visualization

Figure 1: Comparison of synthetic routes. Reductive amination (top) offers superior regiocontrol compared to Pd-catalyzed coupling (bottom).

Analytical Differentiation

Distinguishing the target from its isomers requires specific attention to NMR coupling constants (

Proton NMR ( H NMR) Signatures

The aromatic region (approx. 8.0 - 8.5 ppm) is the diagnostic window.

-

Target (3,5-substituted):

-

Protons are meta to each other.

-

Pattern: Two distinct singlets (or doublets with very small coupling,

). -

Note: No large splitting is observed.

-

-

Isomer (2,3-substituted):

-

Protons are vicinal (ortho).

-

Pattern: Two doublets with large coupling (

). -

Result: If you see a large splitting constant, your batch is contaminated with the 2-bromo isomer.

-

HPLC Retention

Due to the significant difference in basicity and hydrogen-bond capability:

-

Target: More lipophilic (higher

), elutes later on Reverse Phase (C18) at neutral/basic pH. -

Isomers (2/4-amino): More polar due to accessible nitrogen lone pairs, elutes earlier.

Reactivity Profile

Understanding the reactivity differences is essential for designing downstream medicinal chemistry steps (e.g., scaffold elaboration).

The SNAr "Dead Zone"

The most critical technical insight is the lack of SNAr reactivity in the target.

-

Mechanism: Nucleophilic Aromatic Substitution requires an electron-withdrawing group (like Nitrogen) ortho or para to the leaving group (Bromine) to stabilize the Meisenheimer complex.

-

Target: The Bromine is at position 5 (meta to Nitrogen). No stabilization exists.

-

Implication: You cannot displace the Bromine with an amine or alkoxide using simple heat and base. You must use metal catalysis (Suzuki, Buchwald, Stille).

Reactivity Decision Tree

Figure 2: Reactivity profile demonstrating the necessity of metal catalysis for functionalizing the 5-bromo position.

Experimental Protocol: Reductive Amination

Objective: Synthesis of 5-bromo-N-isopropylpyridin-3-amine from 3-amino-5-bromopyridine.

-

Imine Formation:

-

Charge a reaction vessel with 3-amino-5-bromopyridine (1.0 equiv) and Acetone (5.0 equiv) in Dichloroethane (DCE) or Methanol.

-

Add Acetic Acid (1.0 - 2.0 equiv) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by LCMS for disappearance of starting amine.

-

-

Reduction:

-

Cool mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) portion-wise. Note: STAB is preferred over NaBH4 for better selectivity and safety.

-

Allow to warm to RT and stir overnight.

-

-

Workup:

-

Quench with saturated aqueous NaHCO3 (pH ~8-9).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

References

-

BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Retrieved from

-

PubChem. (2025).[5] 5-bromo-N-isopropylpyridin-3-amine Compound Summary. National Library of Medicine. Retrieved from

-

Albert, A., et al. (1948). Ionization Constants of Heterocyclic Amines. Journal of the Chemical Society, 2240-2249.[6] (Foundational pKa data for aminopyridine isomers).

-

Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation. Heterocycles, Vol 83. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved from

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5-Dibromopyridine | C5H3Br2N | CID 69369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

Application Note & Protocol: Selective Synthesis of 5-Bromo-N-isopropylpyridin-3-amine

Abstract & Strategic Overview

The 3-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic introduction of a bromine atom at the 5-position provides a crucial chemical handle for subsequent diversification through cross-coupling reactions, enabling the construction of vast compound libraries for drug discovery. This document provides a detailed protocol for the selective monoamination of 3,5-dibromopyridine to synthesize 5-bromo-N-isopropylpyridin-3-amine, a valuable intermediate. The featured methodology is a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely adopted transformation for C-N bond formation.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a field-tested experimental protocol, and provide insights into reaction optimization and troubleshooting.

The Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its mild conditions and broad functional group tolerance.[1][2] The reaction proceeds via a palladium-centered catalytic cycle. The choice of a bidentate phosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is critical; these ligands stabilize the palladium center, prevent catalyst decomposition, and facilitate the key steps of the cycle.[1][3][4]

The catalytic cycle can be dissected into four primary stages:

-

Activation & Pd(0) Formation: The pre-catalyst, typically a Pd(II) or Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), generates the active 14-electron Pd(0)L species in solution.

-

Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the C-Br bond of 3,5-dibromopyridine. This is often the rate-limiting step of the cycle.[3][4] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar arylpalladium(II) halide complex.

-

Amine Coordination & Deprotonation: Isopropylamine coordinates to the Pd(II) center. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine to form a palladium amido complex.[5][6]

-

Reductive Elimination: This final, crucial step involves the formation of the C-N bond, yielding the desired product, 5-bromo-N-isopropylpyridin-3-amine. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[7][8]

A key challenge in this synthesis is achieving selective mono-amination. The formation of the di-substituted product is disfavored for two main reasons:

-

Electronic Deactivation: The introduction of the first electron-donating amino group deactivates the pyridine ring towards subsequent nucleophilic aromatic substitution.[9]

-

Steric Hindrance: The steric bulk of the isopropyl group can hinder a second amination event at the adjacent C-5 position.

Caption: Fig 1: The palladium-catalyzed Buchwald-Hartwig amination cycle.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst oxidation.[10]

3.1 Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 625-92-3 | >98% purity |

| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 | >99% purity, anhydrous |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Palladium pre-catalyst |

| (±)-BINAP | C₄₄H₃₂P₂ | 622.67 | 98327-87-8 | Ligand |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | >98% purity, handle in glovebox |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, <50 ppm H₂O |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade for chromatography |

| Hexanes | N/A | N/A | 110-54-3 | HPLC Grade for chromatography |

3.2 Equipment

-

100 mL Schlenk flask with a magnetic stir bar

-

Reflux condenser

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Heating mantle with temperature controller and thermocouple

-

Syringes and needles for liquid transfer

-

Standard laboratory glassware for work-up

-

Silica gel for column chromatography

3.3 Synthetic Procedure

-

Reaction Setup: Place the 100 mL Schlenk flask under vacuum and heat with a heat gun to remove adsorbed moisture. Backfill with Argon. Repeat this cycle three times.

-

Reagent Addition: To the flask, add 3,5-dibromopyridine (2.37 g, 10.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv.), (±)-BINAP (187 mg, 0.3 mmol, 3 mol%), and Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol% Pd).

-

Solvent and Amine Addition: Evacuate and backfill the flask with Argon once more. Add 40 mL of anhydrous toluene via cannula or syringe, followed by isopropylamine (0.94 mL, 11.0 mmol, 1.1 equiv.).

-

Reaction Conditions: Fit the flask with the reflux condenser under a positive pressure of Argon. Lower the flask into the heating mantle and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 50 mL of deionized water and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford 5-bromo-N-isopropylpyridin-3-amine as a solid.

Caption: Fig 2: Step-by-step experimental workflow for the synthesis.

Data Summary & Product Characterization

4.1 Representative Quantitative Data

| Parameter | Value |

| 3,5-Dibromopyridine | 2.37 g (10.0 mmol, 1.0 eq.) |

| Isopropylamine | 0.94 mL (11.0 mmol, 1.1 eq.) |

| Pd₂(dba)₃ / (±)-BINAP | 1 mol% / 3 mol% |

| Sodium tert-butoxide | 1.15 g (12.0 mmol, 1.2 eq.) |

| Solvent (Toluene) | 40 mL |

| Temperature / Time | 100 °C / 10 h |

| Product Yield | 1.86 g (81%) |

Yields are representative and may vary based on reaction scale and purity of reagents.

4.2 Expected Characterization Data

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): The following peaks are predicted.[11]

-

δ 8.25 (d, J = 2.0 Hz, 1H, Py-H2)

-

δ 8.05 (d, J = 2.0 Hz, 1H, Py-H6)

-

δ 7.10 (t, J = 2.0 Hz, 1H, Py-H4)

-

δ 3.70 (sept, J = 6.4 Hz, 1H, CH(CH₃)₂)

-

δ 3.65 (br s, 1H, NH)

-

δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 145.2, 142.0, 139.8, 121.5, 109.5, 46.8, 22.9

-

-

Mass Spectrometry (EI-MS):

-

Expected m/z: 229.0 [M]⁺, 231.0 [M+2]⁺. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[11]

-

References

-

Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂. Journal of the American Chemical Society. [Link]

-

Driver, M. S., & Hartwig, J. F. (Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes). The Hartwig Group, UC Berkeley. [Link]

- Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Amines. Journal of the American Chemical Society.

-

Choi, K., Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

-

Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

-

Powers, A. S., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

-

Li, J., et al. (2018). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health. [Link]

-

Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Beletskaya, I. P., et al. (2005). Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. Helvetica Chimica Acta. [Link]

-

Gligora, C., et al. (2021). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health. [Link]

-

Riisager, A. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Royal Society of Chemistry. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

ResearchGate. (2025). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

-

PubChem. (2026). 5-bromo-N,N-dipropylpyridin-3-amine. PubChem. [Link]

-

Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. ResearchGate. [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]

- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

derivatization of secondary amines in pyridine scaffolds

Application Note: Strategic Derivatization of Secondary Amines in Pyridine Scaffolds

Executive Summary & Strategic Context

The pyridine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Apixaban, Imatinib). However, the derivatization of secondary amines attached to pyridine rings (N-alkylaminopyridines) presents a unique "reactivity paradox" for medicinal chemists.

While the pyridine nitrogen is basic (pKa ~5.2), the exocyclic secondary amine's nucleophilicity is heavily modulated by its position relative to the ring nitrogen.

-

3-aminopyridines behave similarly to electron-deficient anilines.

-

2- and 4-aminopyridines exhibit reduced exocyclic nucleophilicity due to mesomeric electron withdrawal into the ring, often requiring specialized forcing conditions or catalysis to derivatize without alkylating the ring nitrogen (regioselectivity issues).

This guide provides field-proven protocols to overcome these electronic and steric barriers, focusing on high-yield amidation and C-N coupling.

Critical Mechanistic Insights (The "Why" Behind the Protocol)

Before executing a reaction, assess the electronic environment of your substrate. The success of your derivatization hinges on the Positional Reactivity Rule :

| Position | Electronic Effect | Nucleophilicity (Exocyclic N) | Common Pitfall |

| 2-Amino | Strong e- withdrawal (Inductive + Resonance) | Low | Poor conversion; competitive Ring-N acylation. |

| 3-Amino | Inductive withdrawal only | Moderate | Behaves like a deactivated aniline. |

| 4-Amino | Strong Resonance donor | High (at Ring N) | DMAP Effect: The Ring N is highly nucleophilic; risk of forming pyridinium salts. |

Decision Matrix: Selecting the Right Methodology

Figure 1: Strategic decision tree for selecting reaction conditions based on pyridine substitution patterns.

Protocol A: T3P-Mediated Amidation of Electron-Deficient Aminopyridines

Application: Ideal for 2-aminopyridines or sterically hindered secondary amines where HATU/EDC fails to drive conversion. Why T3P? Propylphosphonic anhydride (T3P) acts as a powerful water scavenger and activates the carboxylic acid into a mixed anhydride. Unlike acid chlorides, it is stable and allows for "one-pot" activation without vigorous exotherms, minimizing epimerization.

Materials

-

Substrate: Secondary aminopyridine (1.0 equiv).

-

Acid: Carboxylic acid (1.2 – 1.5 equiv).

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv).

-

Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (if pyridine is avoided).

-

Solvent: EtOAc (preferred for workup) or DMF (for solubility).

Step-by-Step Methodology

-

Preparation: In a dry vial, dissolve the carboxylic acid (1.2 equiv) and the secondary aminopyridine (1.0 equiv) in anhydrous EtOAc (0.1 M concentration).

-

Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

-

Activation: Cool to 0 °C. Dropwise add T3P solution (2.0 equiv).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours.

-

QC Check: Monitor by LCMS.[1] If conversion <50% after 4 hours, heat to 60 °C.

-

-

Workup (Self-Validating Step):

Troubleshooting:

-

Low Yield? If the amine is extremely unreactive (e.g., 2-amino-6-CF3-pyridine), switch solvent to NMP and heat to 100 °C in a sealed tube using T3P.

Protocol B: Buchwald-Hartwig Arylation of Pyridyl-Amines

Application: Creating diarylamines where one aryl group is a pyridine. Challenge: The pyridine ring nitrogen can coordinate to Palladium (Pd), poisoning the catalyst. Solution: Use Pre-catalysts (Pd-G3/G4) and Bulky Dialkylbiaryl Ligands (BrettPhos) to sterically crowd out the pyridine nitrogen from the metal center.

Materials

-

Nucleophile: Secondary aminopyridine (1.0 equiv).

-

Electrophile: Aryl halide (Cl, Br, I) (1.2 equiv).

-

Catalyst: BrettPhos Pd G4 (2–5 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. This is critical; O2 kills the active Pd(0) species.

-

Loading: Add BrettPhos Pd G4 (0.02 equiv), Aryl Halide (1.2 equiv), and Aminopyridine (1.0 equiv).

-

Solvent/Base: Add Dioxane (0.2 M) and NaOtBu (1.5 equiv).

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

-

Purification: Concentrate and purify via flash chromatography.

Catalyst Selection Guide:

-

Secondary Amine Coupling:BrettPhos or RuPhos (best for steric bulk).

-

Primary Amine Coupling:XPhos .

Figure 2: Buchwald-Hartwig cycle highlighting the critical "Anti-Poisoning" role of bulky ligands.

Data & Validation (QC)

To ensure scientific integrity, validate the derivatization using NMR diagnostics.

| Transformation | 1H NMR Diagnostic Shift (Typical) |

| Amide Formation | Deshielding of protons |

| Arylation | Appearance of new aromatic signals. Shift of pyridine ring protons due to electronic conjugation changes. |

| Regioselectivity | HMBC Correlation: Look for 3-bond coupling between the Carbonyl Carbon and the protons on the Pyridine ring to confirm exocyclic N-acylation vs Ring N-acylation. |

References

-

T3P for Difficult Amidation: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Org.[3][4] Lett., 2011, 13, 5048–5051.[3] Link

-

Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016, 116, 12564–12649. Link

-

Aminopyridine Reactivity Review: K. Raghavendra et al., "Recent Advances in the Synthesis and Reactivity of Aminopyridines." Asian J. Org.[5] Chem., 2019. Link

-

Catalyst Selection: "Buchwald-Hartwig Amination Reagent Guide," ACS GCI Pharmaceutical Roundtable. Link

Sources

- 1. growingscience.com [growingscience.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Prevention of Oxidation in Aminopyridines During Storage

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the causes, prevention, and troubleshooting of oxidation in aminopyridine compounds during storage. Our goal is to equip you with the knowledge and practical protocols necessary to ensure the long-term stability and integrity of these critical reagents.

Introduction: The Challenge of Aminopyridine Stability

Aminopyridines are a cornerstone in pharmaceutical and chemical synthesis. However, their inherent reactivity, particularly the susceptibility of the amino group and pyridine ring to oxidation, presents a significant challenge for long-term storage. Oxidation can lead to the formation of impurities that may compromise experimental results, reduce product yield, and introduce potential safety concerns. This guide provides a systematic approach to understanding and mitigating these degradation pathways.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding aminopyridine stability.

Q1: I've noticed my aminopyridine has changed color (e.g., from white to yellow or brown). What does this indicate?

A color change is a common visual indicator of degradation. This is often due to the formation of oxidized species and other degradation byproducts. While a slight color change may not significantly impact some applications, it is a clear sign that the compound's purity is no longer optimal and further investigation is warranted.

Q2: What are the primary factors that accelerate the oxidation of aminopyridines?

The primary culprits in aminopyridine degradation are:

-

Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

-

Light: UV or even ambient light can provide the energy to initiate and propagate oxidative reactions (photodegradation).[1][2]

-

Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3]

-

Moisture: The presence of water can facilitate certain degradation pathways.

Q3: What are the ideal storage conditions for aminopyridines?

For optimal stability, aminopyridines should be stored in a cool, dry, and dark environment .[3][4] Specifically:

-

Temperature: Refrigeration (2-8 °C) is generally recommended.

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is highly advised to exclude oxygen.[4][5]

-

Container: Use amber glass vials or other opaque containers with a tight-fitting, secure cap.[5][6]

Q4: Can I use antioxidants to stabilize my aminopyridine samples?

Yes, the addition of a suitable antioxidant can be an effective strategy, particularly for solutions or long-term storage of solid samples. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are often used for this purpose. However, compatibility and potential interference with downstream applications must be considered.

Q5: Is there a difference in stability between the aminopyridine isomers (2-AP, 3-AP, 4-AP)?

Yes, the position of the amino group on the pyridine ring can influence the molecule's electronic properties and, consequently, its susceptibility to oxidation. While all are prone to oxidation, the specific degradation pathways and rates may differ.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with aminopyridines.

Visual Inspection and Initial Assessment

| Observation | Potential Cause(s) | Recommended Action(s) |

| Color Change (White to Yellow/Brown) | Oxidation of the amino group and/or pyridine ring. | 1. Assess purity using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a fresh batch. 3. Implement preventative storage measures for remaining and future samples. |

| Clumping or Caking of Solid | Absorption of moisture. | 1. Dry the sample under vacuum. 2. Store in a desiccator or under an inert, dry atmosphere. |

| No Visible Change | Degradation may still have occurred without a visible change. | Always confirm purity analytically before use, especially for sensitive applications or after prolonged storage. |

Analytical Troubleshooting

If you suspect degradation, analytical techniques are essential for confirmation and identification of impurities.

| Analytical Finding | Potential Degradation Product(s) | Confirmatory Analysis |

| New peak in HPLC chromatogram | N-oxides, hydroxylated pyridines, nitropyridines, or other oxidized species.[7][8] | 1. LC-MS: Determine the molecular weight of the new peak. An increase of 16 amu often suggests N-oxidation. 2. NMR Spectroscopy: Compare the spectrum of the stored sample to a fresh standard. Look for changes in aromatic proton signals and the appearance of new peaks. |

| Changes in NMR spectrum (e.g., new aromatic signals, broadening of peaks) | Formation of various degradation products, including N-oxides.[9][10] | 1. 2D NMR (COSY, HMBC, HSQC): Elucidate the structure of the new species. 2. Mass Spectrometry: Correlate NMR data with molecular weight information.[11][12][13] |

Part 3: Experimental Protocols for Prevention and Analysis

This section provides detailed, step-by-step protocols for ensuring the stability of your aminopyridine samples.

Protocol for Long-Term Storage of Solid Aminopyridines under Inert Atmosphere

This protocol utilizes a Schlenk line for creating an inert atmosphere in a storage vial.

Materials:

-

Schlenk line with a vacuum pump and a source of dry, inert gas (Nitrogen or Argon)[14][15][16]

-

Storage vial with a sealable cap (e.g., a vial with a PTFE-lined cap or a specialized Schlenk flask)

-

Aminopyridine solid

-

Spatula

Procedure:

-

Place the required amount of aminopyridine solid into the storage vial.

-

Attach the vial to the Schlenk line via a rubber hose connected to a needle, or directly if using a Schlenk flask.

-

Ensure the inert gas is flowing through the bubbler of the Schlenk line.

-

Evacuation: Close the inert gas inlet to the vial and slowly open the vacuum line. Evacuate the vial for 5-10 minutes to remove atmospheric gases.

-

Backfilling: Close the vacuum line and slowly open the inert gas line to backfill the vial with nitrogen or argon. You should see the flow in the bubbler slow down or stop as the pressure equalizes.

-

Repeat: Repeat the evacuation and backfilling cycle 3-5 times to ensure all atmospheric oxygen and moisture have been removed.[17][18]

-

After the final backfill, remove the needle (if used) and quickly and tightly seal the vial cap.

-

For extra protection, wrap the cap with Parafilm.

-

Store the vial in a cool, dark place (e.g., a refrigerator at 2-8 °C).

Diagram 1: Workflow for Inert Atmosphere Storage

Caption: A logical approach to troubleshooting common issues in the HPLC analysis of aminopyridines.

Part 4: Understanding the Mechanism of Oxidation

The oxidation of aminopyridines can proceed through several pathways, primarily involving the exocyclic amino group and the nitrogen atom of the pyridine ring.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This is a common degradation pathway. [7][10]* Amino Group Oxidation: The amino group can be oxidized to various functional groups, including nitroso or nitro compounds, or it can be hydroxylated. [8]* Ring Oxidation/Hydroxylation: The pyridine ring itself can be hydroxylated, leading to the formation of aminohydroxypyridines.

-

Photodegradation: Exposure to light can lead to the formation of radical species, which can then react with oxygen in a chain reaction, leading to a complex mixture of degradation products. [1][2] The formation of a salt (e.g., aminopyridine hydrochloride) can increase stability by protonating the ring nitrogen, making it less susceptible to oxidation. [8] Diagram 3: Potential Oxidation Pathways of Aminopyridines

Caption: Simplified schematic of the primary oxidative degradation pathways for aminopyridines.

References

- Abramović, B. F., Anderluh, V. B., Topalov, A. S., & Gaál, F. F. (n.d.).

- Asynt. (2023, February 6). What is a Schlenk Line - plus the Schlenk Line Survival Guide.

- Bedrock Chem Infra. (2025, September 18). Troubleshooting Common Chemical Process Issues — Expert Tips.

- Chemistry LibreTexts. (2024, October 15). Guides.

- European Journal of Mass Spectrometry. (2007).

- Florida State University. (n.d.). Chemical Storage.

- ResearchGate. (2025, August 29). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.

- Guidechem. (n.d.). 3-Aminopyridine 462-08-8 wiki.

- Journal of Analytical Science and Technology. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.

- Canadian Journal of Hospital Pharmacy. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules.

- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety - Protect IU.

- UNM: Chemistry Department. (n.d.). Schlenk Line.

- PMC. (n.d.).

- MedCrave online. (2016, December 14).

- PubMed. (n.d.).

- ResearchGate. (2024, December 27). (PDF)

- PMC. (n.d.).

- PMC. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.

- ResearchGate. (2025, August 8).

- ResearchGate. (2023, December 25). Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine.

- VACUUBRAND. (2024, November 12). Keeping air and moisture out.

- ResearchGate. (2006, April 25). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.

- Virtual Lab. (n.d.). Schlenk: Handling of Solids.

- Journal of the American Chemical Society. (n.d.). THE PHOTOLYSIS OF 2-AMINOPYRIDINES AND 2-PYRIDONES.

- Rsc.org. (n.d.). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides.

- PMC. (n.d.). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine.

- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.

- Health and Safety Authority. (n.d.).

- University of St Andrews. (n.d.).

- Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Pharmaceutical Technology. (2016, May 2).

- Benchchem. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.

- ResearchGate. (n.d.). Structural isomers of aminopyridines.

- MDPI. (2017, August 31). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.

- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine - the NIST WebBook.

- Sigma-Aldrich. (n.d.). 3-Aminopyridine 99 462-08-8.

- IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development – A Review.

- CDH Fine Chemical. (n.d.).

- ChemicalBook. (2024, April 10). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.

- ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Wikipedia. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Engineered Science Publisher. (n.d.).

- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

- SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.

- International Journal of Pharmaceutics. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. cjhp-online.ca [cjhp-online.ca]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]

- 15. asynt.com [asynt.com]

- 16. chemistry.unm.edu [chemistry.unm.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Virtual Lab - Schlenk: Handling of Solids [stalke.chemie.uni-goettingen.de]

Technical Support Center: Stability & Handling of 5-Bromo-N-isopropylpyridin-3-amine

[1]

Executive Summary & Core Stability Profile

5-bromo-N-isopropylpyridin-3-amine is a bifunctional pyridine scaffold widely used as an intermediate in medicinal chemistry.[1] Its value lies in its orthogonal reactivity: the bromine atom allows for cross-coupling (Suzuki, Buchwald-Hartwig), while the secondary amine serves as a nucleophile or a directing group.[2][3]

However, its stability under basic conditions is non-binary . It depends entirely on the nature of the base (pKa) and the temperature. While stable to aqueous workup bases, this molecule exhibits specific instabilities—such as the "Halogen Dance"—under strongly basic, anhydrous conditions.

Base Compatibility Matrix

| Base Category | Examples | Stability Status | Technical Notes |

| Aqueous Workup | STABLE | Safe for standard extraction/washing.[1][2] No hydrolysis of the C-Br or C-N bond occurs at ambient temps.[1] | |

| Weak Inorganic | STABLE | Standard bases for Suzuki/Buchwald couplings.[2] Safe up to reflux in dioxane/toluene. | |

| Strong Alkoxides | CONDITIONAL | Risk of side reactions. Can deprotonate the amine (pKa ~25-30) leading to poly-arylation or catalyst poisoning.[2] | |

| Superbases (Lithia) | UNSTABLE | High Risk. Triggers the Halogen Dance mechanism, migrating the Br atom from C5 to C4.[2] |

Critical Reactivity Mechanisms (Expert Insights)

The "Halogen Dance" Phenomenon

The most overlooked instability issue with 3,5-disubstituted pyridines is the base-catalyzed halogen migration.[1] If you treat this molecule with a lithiated base (e.g., LDA) intending to functionalize the C4 position, the bromine atom at C5 is liable to migrate to C4 to relieve steric strain or access a more thermodynamically stable lithiated intermediate.

Mechanism:

-

Deprotonation: Base removes the C4 proton (most acidic site due to inductive effects of Br and N).

-

Migration: The C4-lithio species undergoes rapid equilibration where the Br atom shifts positions.

-

Result: You isolate the 4-bromo-3-amino isomer instead of the desired product.

Caption: The base-catalyzed halogen migration pathway common in 3,5-disubstituted pyridines upon exposure to lithiating agents.[1]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield in Buchwald-Hartwig Couplings

Symptom: Starting material is consumed, but the desired C-N coupled product yield is <40%. Root Cause:

-

Catalyst Poisoning: The pyridine nitrogen and the secondary amine can chelate Pd, shutting down the catalytic cycle.

-

Base Selection: Using

can cause competitive deprotonation of the isopropylamine N-H, leading to oligomerization.

Corrective Action:

-

Switch Base: Use

or -

Ligand Choice: Switch to bulky, bi-dentate ligands like Xantphos or BrettPhos which bind Pd tighter than the pyridine nitrogen does.

Issue 2: Appearance of "Regioisomer" Impurities

Symptom: NMR shows a shift in the aromatic proton signals after reaction with a strong base. Root Cause: Halogen dance (as described above) or Nucleophilic Aromatic Substitution (SnAr) at the C2/C6 position if the temperature was too high (>120°C). Corrective Action:

-

Temperature Control: Keep reactions involving alkoxides below 100°C.

-

Kinetic Control: If using lithiation, keep the temperature strictly at -78°C and quench immediately. Do not allow the reaction to warm up before quenching.

Standard Operating Procedures (SOPs)

Protocol A: Base Stability Stress Test

Use this protocol to validate if your specific reaction conditions will degrade the starting material.

Materials:

-

5-bromo-N-isopropylpyridin-3-amine (50 mg)[1]

-

Solvent (THF or Dioxane, 1 mL)[2]

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene)[2]

Workflow:

-

Dissolve: Dissolve substrate and internal standard in solvent.

-

T0 Sample: Take a 50 µL aliquot immediately for HPLC/NMR (Time 0).

-

Add Base: Add the base and heat to the target reaction temperature.

-

Sampling: Withdraw aliquots at 1h, 4h, and 24h.

-

Quench: Dilute aliquots in MeCN:Water (1:1) to stop the reaction.

-

Analysis: Analyze via HPLC (Method below). Loss of >5% relative to Internal Standard indicates incompatibility.

Protocol B: HPLC Analysis Method

Optimized for polar aminopyridines.

Frequently Asked Questions (FAQ)

Q: Can I use NaH to deprotonate the amine for alkylation? A: Yes, but proceed with caution. NaH is a strong base but non-nucleophilic. It will deprotonate the N-H (pKa ~30). However, ensure your electrophile is added immediately after H2 evolution ceases to prevent intermolecular side reactions.

Q: Is the molecule light sensitive? A: Like many brominated pyridines, it can undergo slow photodehalogenation over months. Store in amber vials. For short-term experiments (1-2 days), ambient light is acceptable.

Q: Why do I see a black precipitate when mixing with Pd catalysts? A: This is "Pd black." It indicates your catalyst is decomposing before it enters the cycle. The pyridine nitrogen might be displacing your ligand. Solution: Pre-mix the Pd source and Ligand in solvent for 30 mins before adding the pyridine substrate.

References

-

Schlosser, M. (2005). The "Halogen Dance" - A Ubiquitous Phenomenon in Heterocyclic Chemistry. Angewandte Chemie International Edition. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

BenchChem. (2025).[6] Reactivity Profile: 3-Bromo-5-isopropylaniline derivatives. Link[2]

-

Organic Chemistry Portal. (2024). Synthesis of Aminopyridines via Buchwald-Hartwig Coupling. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]